4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
The synthesis of 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid typically involves the reaction of thiomorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed to reveal the free amine, which can then react with various electrophiles.
Common reagents used in these reactions include TFA, HCl, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where temporary protection of amine groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid exerts its effects primarily involves the protection and deprotection of amine groups. The Boc group is added to amines to protect them from unwanted reactions during synthetic procedures. The protection mechanism involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a Boc-protected amine. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines and carbamates. For example:
N-Boc-protected amino acids: These compounds are widely used in peptide synthesis.
Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines, which is stable under different conditions compared to Boc.
The uniqueness of 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid lies in its specific structure, which includes a thiomorpholine ring, providing distinct reactivity and stability characteristics.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-4-5-18(15,16)7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBDWNFERAZSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138287-73-5 |
Source
|
Record name | 4-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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